
Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate” is a derivative of quinoline, which is a class of organic compounds known as hydroquinolines . These are derivatives of quinoline in which at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds like quinoline-2,4-diones displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
- Unique Biological Activities : Many 4-hydroxy-2-quinolones exhibit unique biological effects. These compounds have been investigated for their potential as drugs, especially those derived from natural sources. For instance, quinines from Cinchona bark have been used to treat nocturnal leg cramps, arthritis, and prion infections .
Fragment Electrophiles in Drug Discovery
Our compound contains a tetrahydroquinoline moiety. Such fragments can serve as electrophiles in fragment-based covalent ligand discovery. Researchers use them alone or incorporate them into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .
Antibacterial Properties
While specific studies on our compound are limited, related 1,2,3,4-tetrahydroisoquinolines have been evaluated for antibacterial activity. For instance, a novel compound with a similar scaffold displayed antibacterial effects against pathogenic bacterial strains .
Other Applications
Beyond the mentioned fields, consider exploring additional applications such as:
Aly, A. A., El-Sheref, E. M., Mourad, A. F., Bakheet, M. E. M., & Bräse, S. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions, and fused heterocycles. Molecular Diversity, 24(2), 477–524. Read more Cravatt Lab. (n.d.). Fragment Electrophiles. Source Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline derivatives. (2021). RSC Advances, 11(32), 19656–19667. Read more
Wirkmechanismus
Zukünftige Richtungen
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in the development and study of these compounds.
Eigenschaften
IUPAC Name |
methyl 4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-31-25(30)19-11-9-17(10-12-19)23(28)26-21-13-14-22-20(16-21)8-5-15-27(22)24(29)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDDUFYUXBTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

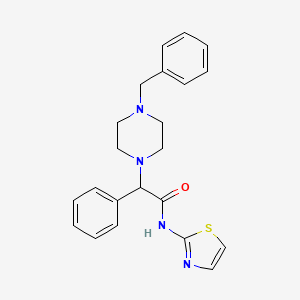
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)
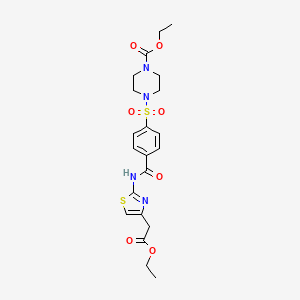

![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

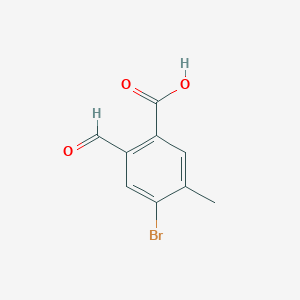
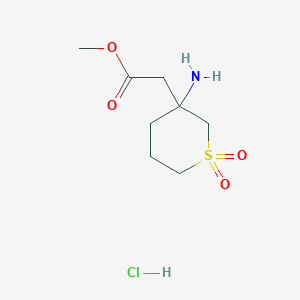
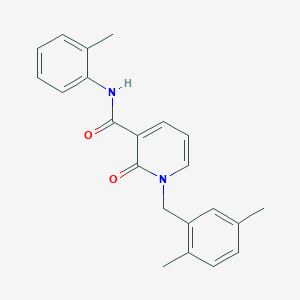
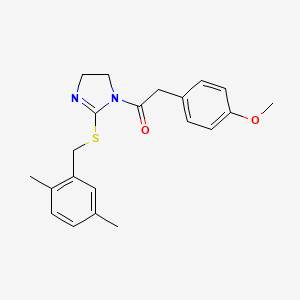
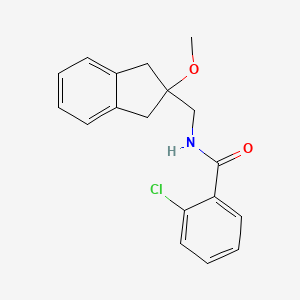
![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)